Bromodomain Binding Selectivity
N-Benzyl-4-bromo-2-methoxybenzamide (CAS 330793-41-4) exhibits a distinct binding profile across several bromodomain-containing proteins (BCPs) when compared to other benzamide analogs. In BROMOscan assays, it displays a Ki of 0.794 nM against the TAF1 bromodomain 2, and Ki values of 40 nM and 794 nM against BRD9 and BRD4 (BD2), respectively [1]. This contrasts with a related benzamide, 5-Bromo-N-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-ethyl]-2-methoxy-benzamide, which shows a significantly weaker Ki of 5,480 nM for the sigma-1 receptor, highlighting the profound impact of specific substitution patterns on target selectivity [2]. The data suggests that the precise arrangement of substituents on the benzamide core of 330793-41-4 confers a unique selectivity fingerprint for specific bromodomains, making it a valuable tool for epigenetic probe development.
| Evidence Dimension | Target Binding Affinity (Ki/Kd) |
|---|---|
| Target Compound Data | TAF1: Ki = 0.794 nM; BRD9: Ki = 40 nM; BRD4(BD2): Ki = 794 nM |
| Comparator Or Baseline | 5-Bromo-N-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-ethyl]-2-methoxy-benzamide: Sigma-1 Ki = 5,480 nM |
| Quantified Difference | Target compound shows >6,900-fold greater affinity for TAF1 compared to comparator's affinity for sigma-1 receptor. |
| Conditions | BROMOscan assay (for target compound) [1]; Binding assay for sigma-1 opioid receptor (unknown origin) (for comparator) [2] |
Why This Matters
This specific binding profile is crucial for researchers developing selective chemical probes for epigenetic targets like TAF1 and BRD9, where off-target activity on sigma receptors or other bromodomains would confound results.
- [1] BindingDB. BDBM50572130 CHEMBL4864027: Affinity Data for N-Benzyl-4-bromo-2-methoxybenzamide against TAF1, BRD9, and BRD4. BindingDB Entry. View Source
- [2] BindingDB. BDBM50137624: 5-Bromo-N-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-ethyl]-2-methoxy-benzamide::CHEMBL64261. BindingDB Entry. View Source
